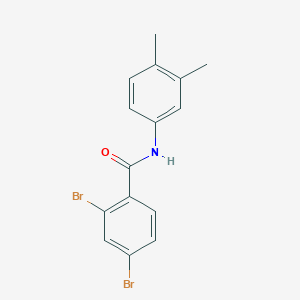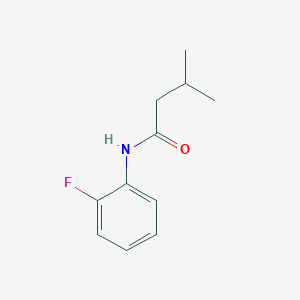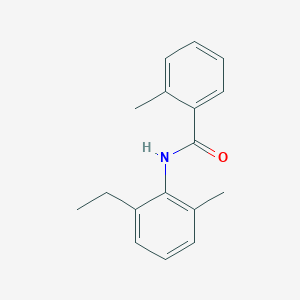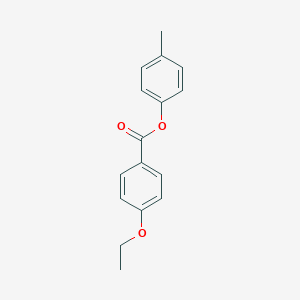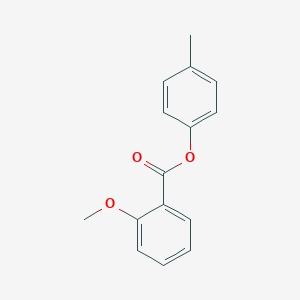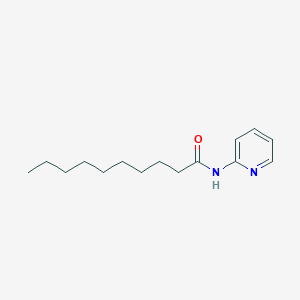
N-(2-pyridinyl)decanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridinyl)decanamide (PYD) is a synthetic compound that belongs to the class of N-acylpyridinium salts. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. PYD has been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation.
作用机制
N-(2-pyridinyl)decanamide acts as a potent inhibitor of PARP, which is an enzyme involved in DNA repair processes. PARP inhibitors such as N-(2-pyridinyl)decanamide can selectively target cancer cells that have defects in DNA repair mechanisms, leading to their death. In addition, PARP inhibition can also lead to the accumulation of DNA damage in cancer cells, making them more sensitive to chemotherapy and radiation therapy. N-(2-pyridinyl)decanamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-pyridinyl)decanamide has been shown to inhibit PARP activity in a dose-dependent manner, with an IC50 value of 0.7 μM. PARP inhibition by N-(2-pyridinyl)decanamide leads to the accumulation of DNA damage and the activation of cell death pathways in cancer cells. In addition, N-(2-pyridinyl)decanamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(2-pyridinyl)decanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
实验室实验的优点和局限性
N-(2-pyridinyl)decanamide has several advantages as a research tool. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in various biological processes. N-(2-pyridinyl)decanamide has also been extensively studied for its potential applications in cancer therapy, neuroprotection, and inflammation. However, N-(2-pyridinyl)decanamide has some limitations as a research tool. It has poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, the synthesis of N-(2-pyridinyl)decanamide can be challenging, and the compound can be expensive to purchase.
未来方向
There are several future directions for research on N-(2-pyridinyl)decanamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N-(2-pyridinyl)decanamide. Another area of interest is the investigation of the potential applications of N-(2-pyridinyl)decanamide in combination with other cancer therapies such as chemotherapy and radiation therapy. In addition, the potential neuroprotective effects of N-(2-pyridinyl)decanamide in human clinical trials should be further investigated. Finally, the anti-inflammatory properties of N-(2-pyridinyl)decanamide could be explored further in animal models of inflammation.
合成方法
N-(2-pyridinyl)decanamide can be synthesized by reacting 2-bromopyridine with decanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-(2-pyridinyl)decanamide as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(2-pyridinyl)decanamide has been studied extensively for its potential applications in cancer therapy. PARP inhibitors such as N-(2-pyridinyl)decanamide can selectively target cancer cells that have defects in DNA repair mechanisms, leading to their death. N-(2-pyridinyl)decanamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and prostate cancer. In addition, N-(2-pyridinyl)decanamide has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. N-(2-pyridinyl)decanamide has also been studied for its anti-inflammatory properties in various animal models of inflammation.
属性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC 名称 |
N-pyridin-2-yldecanamide |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-12-15(18)17-14-11-9-10-13-16-14/h9-11,13H,2-8,12H2,1H3,(H,16,17,18) |
InChI 键 |
LADYSPNGLJJRFE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=N1 |
规范 SMILES |
CCCCCCCCCC(=O)NC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



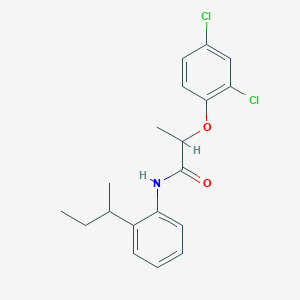
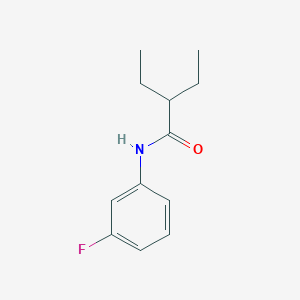
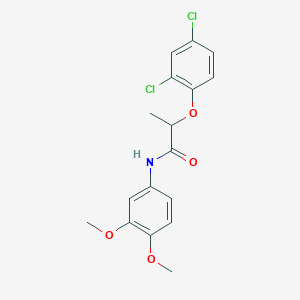
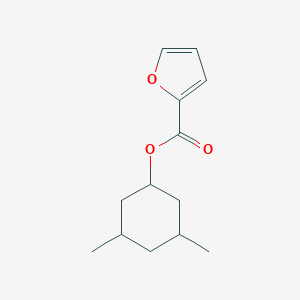
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)


